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CAS No.: 5466-41-1
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Get Quote

Executive Summary: The Tautomeric Challenge
In the landscape of heterocyclic drug design, 4,6-dihydroxynicotinamide (and its tautomer,

4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxamide) represents a privileged but complex

scaffold. While often overshadowed by its 4,6-diamino counterparts (potent IRAK4 inhibitors) or

1,4-dihydropyridines (calcium channel blockers), the 4,6-dihydroxy core offers unique

hydrogen-bonding arrays critical for targeting P2X7 receptors (purinergic signaling) and

modulating NAD+ salvage pathways (via NAMPT/SIRT1 interactions).

This guide objectively compares 4,6-dihydroxynicotinamide derivatives against established

clinical standards, focusing on the critical Structure-Activity Relationship (SAR) governing their

efficacy as P2X7 antagonists and anti-inflammatory agents.

Key Technical Insight: The "4,6-dihydroxy" nomenclature is often a medicinal chemistry

misnomer. In physiological solution, these compounds predominantly exist as pyridone

tautomers. Successful ligand design must stabilize the specific tautomer required for the target

binding pocket—a nuance often missed in high-throughput screening.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1505835#bc-rfq
https://www.benchchem.com/product/b1505835/docs?utm_src=pdf-body#structure-activity-relationship-of-4-6-dihydroxynicotinamide-derivatives
https://www.benchchem.com/product/b1505835/docs?utm_src=pdf-body#structure-activity-relationship-of-4-6-dihydroxynicotinamide-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action & Biological Targets[1][2]
Primary Target: P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel driving the NLRP3 inflammasome.[1] Unlike

the 4,6-diamino variants which target kinase ATP pockets (like IRAK4), 4,6-
dihydroxynicotinamide derivatives often act as allosteric antagonists at the P2X7 receptor.

Mechanism: The 4,6-dicarbonyl motif (in the dioxo tautomer) mimics the phosphate-

coordinating geometry of ATP or interacts with the "left flipper" domain of the P2X7 trimer,

preventing pore dilation.

Downstream Effect: Inhibition of IL-1

and IL-18 release.

Secondary Target: NAD+ Metabolome
As structural analogs of Nicotinamide (NAM), these derivatives can competitively inhibit

NAMPT (Nicotinamide phosphoribosyltransferase) or modulate SIRT1, influencing cellular

senescence and metabolic stress response.

Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three vectors: the Warhead (C4/C6), the Linker (C3

Amide), and the Tail (N1/C2).

The SAR Matrix
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Vector Modification
Effect on
Potency/PK

Mechanistic Insight

C4 & C6 Positions -OH / =O (Tautomers) Critical for Binding

Must be capable of

tautomerizing to the

pyridone (oxo) form to

accept H-bonds from

backbone amides in

the receptor pocket.

Alkylation (O-

methylation) here

often abolishes

activity by locking the

wrong tautomer.

C3 Carboxamide -CONH2 vs -CN
H-Bond

Donor/Acceptor

The primary amide (-

CONH2) is essential

for water-mediated

bridging. Replacing

with Nitrile (-CN)

increases lipophilicity

but often reduces

potency by losing a

key H-bond donor.

N1 Position Aryl/Alkyl Substitution Metabolic Stability

Unsubstituted N1

leads to rapid

glucuronidation. N1-

Aryl groups (e.g.,

fluorophenyl) improve

hydrophobic collapse

in the binding pocket

and prevent metabolic

clearance.

C2 Position Small Alkyl (-Me) Conformational Lock A small group (Methyl)

at C2 forces the C3-

amide out of plane,

often improving
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selectivity for P2X7

over P2X4.

Visualizing the Signaling Pathway & SAR Logic
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Figure 1: Mechanistic pathway of 4,6-dihydroxynicotinamide derivatives acting on the P2X7

receptor, highlighting the critical role of the pyridone tautomer.

Comparative Analysis: Performance vs. Alternatives
To validate the utility of 4,6-dihydroxynicotinamide derivatives, we compare them against the

"Gold Standard" P2X7 antagonist (JNJ-47965567) and a structural cousin (4,6-

Diaminonicotinamide).
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Table 1: Comparative Performance Metrics

Feature
4,6-

Dihydroxynicotinami

de Derivatives

Adamantanyl

Carboxamides (e.g.,

JNJ-47965567)

4,6-

Diaminonicotinamide

s

Primary Target
P2X7 (Allosteric) /

NAMPT
P2X7 (Allosteric)

IRAK4 / JAK3 (ATP

Competitive)

Binding Mode
Tautomer-dependent

H-bonding

Hydrophobic cage

occupation
Hinge binder (Kinase)

Potency (IC50)
Moderate (50 - 500

nM)
High (< 10 nM) High (< 10 nM)

Selectivity
High for P2X7 vs

P2X4
Very High

Low (Kinase

promiscuity risk)

Solubility High (Polar core)
Low (Lipophilic

Adamantane)
Moderate

CNS Penetration
Low to Moderate

(Polarity limits)
High Moderate

Toxicity Risk
Low (Vitamin B3

metabolite analog)

Moderate

(Phospholipidosis)

Moderate (Off-target

kinase)

Expert Verdict:

Choose 4,6-Dihydroxynicotinamide when designing peripherally restricted anti-

inflammatory agents (e.g., for IBD or lung inflammation) where high solubility and low off-

target kinase toxicity are required.

Choose Adamantanes for CNS indications (e.g., depression, neurodegeneration) where BBB

penetration is paramount.

Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Guareschi-Thorpe
Condensation
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Rationale: This method allows the simultaneous formation of the pyridine ring and the

installation of the critical 4,6-dihydroxy functionality.

Reagents: Cyanoacetamide (1.0 eq),

-Keto ester (e.g., Ethyl acetoacetate, 1.0 eq), Base (KOH or Piperidine).

Reaction: Dissolve reagents in Ethanol. Add base dropwise at 0°C. Reflux for 4-6 hours.

Isolation (Critical Step): The product precipitates as the potassium salt. Acidify with HCl to pH

3-4.

Validation Point: The precipitate formed at pH 3 is the pyridone tautomer. If you acidify too

strongly (pH < 1), you may protonate the amide, affecting solubility.

Purification: Recrystallization from Glacial Acetic Acid.

Why? Acetic acid stabilizes the H-bond network of the dihydroxy form.

Protocol B: P2X7 Functional Assay (Yo-Pro-1 Uptake)
Rationale: P2X7 activation leads to the formation of a large pore permeable to the fluorescent

dye Yo-Pro-1. This is a direct functional readout of channel antagonism.

Cell Line: HEK293 stably expressing human P2X7 (hP2X7-HEK).

Seeding: Plate cells at

cells/well in Poly-D-Lysine coated black 96-well plates. Incubate overnight.

Dye Loading: Remove media. Add low-divalent cation buffer (Low Ca2+/Mg2+) containing 1

µM Yo-Pro-1.

Note: High Ca2+ inhibits P2X7; use low divalent buffer to maximize signal window.

Compound Treatment: Add test compounds (4,6-dihydroxynicotinamide derivatives) at

varying concentrations (0.1 nM - 10 µM). Incubate for 30 min at 37°C.

Stimulation: Add BzATP (P2X7 agonist) at EC80 concentration (typically 100-300 µM).
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Measurement: Monitor fluorescence (Ex 485 nm / Em 530 nm) kinetically for 60 minutes.

Data Analysis: Calculate IC50 based on the Area Under the Curve (AUC) relative to DMSO

control.
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[https://www.benchchem.com/product/b1505835/docs#structure-activity-relationship-of-4-6-
dihydroxynicotinamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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